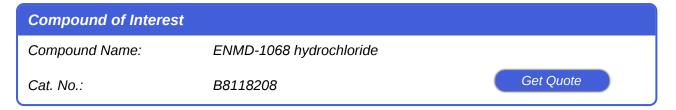


Preliminary Studies on ENMD-1068 Hydrochloride in Endometriosis Research: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Endometriosis is a chronic inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus, leading to significant pain and infertility. Current treatment options are often associated with undesirable side effects and high recurrence rates. This technical guide provides an in-depth overview of the preclinical research on **ENMD-1068 hydrochloride**, a selective antagonist of Protease-Activated Receptor 2 (PAR2), as a potential therapeutic agent for endometriosis. This document summarizes the key findings, presents quantitative data in a structured format, details the experimental protocols used in pivotal studies, and visualizes the underlying molecular pathways. The preliminary evidence suggests that ENMD-1068 effectively suppresses the growth of endometriotic lesions through its anti-inflammatory and anti-angiogenic properties, highlighting its potential as a novel non-hormonal treatment for endometriosis.

Introduction to ENMD-1068 Hydrochloride

ENMD-1068 hydrochloride is a small molecule, non-peptide antagonist of Protease-Activated Receptor 2 (PAR2).[1] Its chemical name is N1-3-methylbutyryl-N4-6-aminohexanoyl-piperazine hydrochloride. PAR2 is a G-protein coupled receptor that is activated by serine proteases and has been implicated in the pathogenesis of various inflammatory diseases,



including endometriosis.[2][3][4] Activation of PAR2 in endometriotic stromal cells is known to stimulate the secretion of pro-inflammatory cytokines such as interleukin-6 (IL-6) and interleukin-8 (IL-8), and to promote cell proliferation.[4][5][6] By selectively blocking PAR2, ENMD-1068 aims to disrupt these pathological processes.

Chemical Structure:

• Chemical Name: N1-3-methylbutyryl-N4-6-aminohexanoyl-piperazine hydrochloride

• CAS Number: 789488-77-3[7]

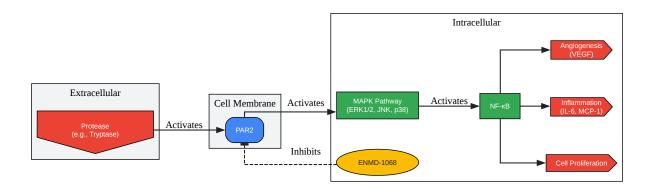
• Molecular Formula: C₁₅H₂₉N₃O₂ · HCl[8]

• Molecular Weight: 319.87 g/mol [8]

Mechanism of Action and Signaling Pathway

ENMD-1068 functions by competitively inhibiting the activation of PAR2 by its endogenous protease activators. In the context of endometriosis, the activation of PAR2 on endometrial cells triggers downstream signaling cascades that promote inflammation, cell proliferation, and angiogenesis. The primary pathway involves the activation of Mitogen-Activated Protein Kinases (MAPKs), including ERK1/2, JNK, and p38 MAPK.[4] This leads to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation.[2][3] Activated NF-κB then promotes the expression of various pro-inflammatory cytokines (e.g., IL-6, MCP-1) and growth factors (e.g., Vascular Endothelial Growth Factor - VEGF), which collectively contribute to the survival and growth of endometriotic lesions.[2][3]





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Caption: Proposed mechanism of ENMD-1068 in endometriosis.

Preclinical Efficacy Data

The primary preclinical evaluation of ENMD-1068 in endometriosis was conducted using a xenograft mouse model.[2][3] The study demonstrated that ENMD-1068 significantly inhibits the development of endometriotic lesions in a dose-dependent manner. The key quantitative findings are summarized below.

Effect on Endometriotic Lesion Growth

Treatment with ENMD-1068 resulted in a significant, dose-dependent reduction in the volume of established endometriotic lesions compared to the vehicle control group.[3]



Treatment Group	Dose	Mean Lesion Volume (mm³) ± SEM	P-value vs. Control
Vehicle Control	200 μL Saline	13.87 ± 2.45	-
ENMD-1068	25 mg/kg	5.71 ± 0.93	< 0.05
ENMD-1068	50 mg/kg	2.53 ± 0.61	< 0.01

Modulation of Inflammatory Cytokines

ENMD-1068 treatment significantly reduced the levels of the pro-inflammatory cytokines IL-6 and Monocyte Chemotactic Protein-1 (MCP-1) in the endometriotic lesions.[2][3]

Treatment Group	Dose	IL-6 (pg/mg protein)	MCP-1 (pg/mg protein)
Vehicle Control	200 μL Saline	~450	~1200
ENMD-1068	25 mg/kg	~250	~700
ENMD-1068	50 mg/kg	~150#	~650

*P < 0.05 vs Control;

#P < 0.05 vs ENMD-

1068 25 mg/kg.

(Approximate values

extrapolated from

graphical data in the

source publication).

Effects on Cell Proliferation and Apoptosis

The anti-proliferative and pro-apoptotic effects of ENMD-1068 were evaluated by immunohistochemical staining for Ki-67 (a proliferation marker) and TUNEL (an apoptosis marker), respectively.[2][3]



Treatment Group	Dose	Proliferation Index (%)	Apoptotic Index (%)
Vehicle Control	200 μL Saline	~35	~5
ENMD-1068	25 mg/kg	~20	~15
ENMD-1068	50 mg/kg	~10	~25
*P < 0.05 vs Control. (Approximate values extrapolated from graphical data in the source publication).			

Inhibition of Angiogenesis and NF-kB Activation

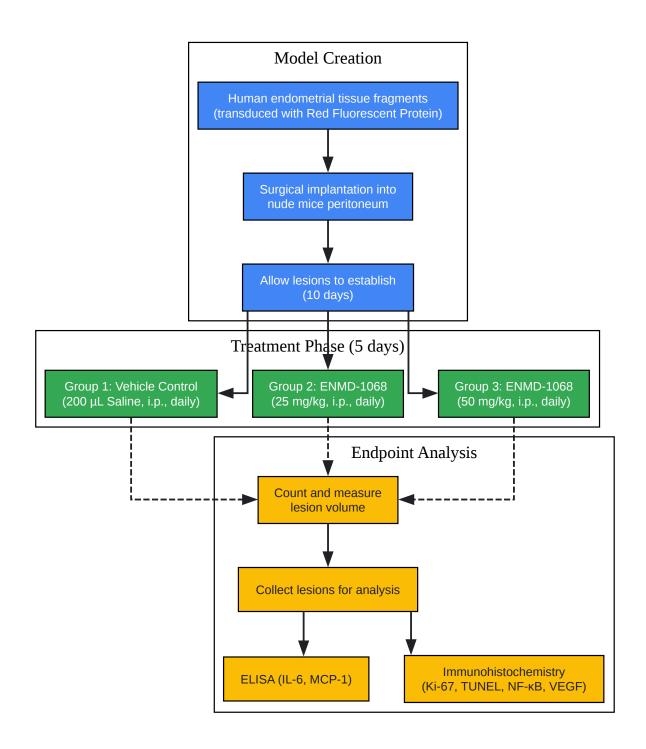
Immunohistochemical analysis also revealed that ENMD-1068 treatment decreased the expression of Vascular Endothelial Growth Factor (VEGF) and the activation of NF-kB (RelA) in the endometriotic lesions, although this effect was not reported to be dose-dependent.[2][3]

Experimental Protocols

The following protocols are based on the methodologies described in the key preclinical study of ENMD-1068 in a mouse model of endometriosis.[2][3]

Animal Model and Treatment Workflow





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Caption: Workflow for the preclinical evaluation of ENMD-1068.

4.1.1. Endometriosis Mouse Model:



- A xenograft model of human endometriosis expressing red fluorescent protein (RFP) was established in nude mice.[2][3]
- Human endometrial tissue was obtained, prepared into fragments, and transduced with RFP for non-invasive visualization.[3]
- These fragments were surgically implanted into the peritoneal cavity of the mice.[2][3]
- The endometriotic lesions were allowed to establish for 10 days post-implantation.[3]
- 4.1.2. Drug Administration:
- Mice were randomly assigned to three groups (n=8 per group).[3]
- Treatment was administered daily for 5 consecutive days via intraperitoneal (i.p.) injection.[2]
 [3]
 - Control Group: 200 μL saline solution.[3]
 - Low-Dose Group: 25 mg/kg ENMD-1068.[2][3]
 - High-Dose Group: 50 mg/kg ENMD-1068.[2][3]
- Mice were monitored daily for signs of toxicity.[3]

Outcome Measures

- Lesion Measurement: At the end of the treatment period, the endometriotic lesions were counted and their volume measured.[2]
- ELISA for Cytokines: Lesions were collected, homogenized, and the protein concentration was determined. The levels of IL-6 and MCP-1 were quantified using specific enzyme-linked immunosorbent assay (ELISA) kits.[2]
- Immunohistochemistry (IHC):
 - Lesion tissues were fixed, paraffin-embedded, and sectioned.



- Cell Proliferation: Sections were stained with an antibody against Ki-67. The proliferation index was calculated as the percentage of Ki-67-positive cells.[2]
- Apoptosis: Apoptosis was assessed using the terminal deoxynucleotidyl transferasemediated dUTP nick end labeling (TUNEL) assay. The apoptotic index was the percentage of TUNEL-positive cells.[2]
- NF-κB and VEGF Expression: Sections were stained with antibodies against NF-κB (RelA)
 and VEGF to evaluate their expression and localization within the lesions.[2][3]

Conclusion and Future Directions

The preliminary preclinical data strongly suggest that **ENMD-1068 hydrochloride** is a promising candidate for the treatment of endometriosis.[2][3] Its targeted mechanism of action, which focuses on the inflammatory and angiogenic pathways driven by PAR2, offers a potential non-hormonal therapeutic strategy. The dose-dependent inhibition of lesion growth, reduction of key inflammatory mediators, and favorable effects on cell proliferation and apoptosis in a relevant animal model provide a solid rationale for further development.[2][3]

Future research should focus on long-term efficacy and safety studies, pharmacokinetic and pharmacodynamic profiling, and eventual evaluation in clinical trials to determine its therapeutic potential in women with endometriosis. The development of PAR2 antagonists like ENMD-1068 could represent a significant advancement in managing this debilitating disease.

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